An In-depth Technical Guide to the Chemical Properties of 2-Butene-1-thiol
An In-depth Technical Guide to the Chemical Properties of 2-Butene-1-thiol
Introduction
2-Butene-1-thiol, also known as crotyl mercaptan, is an unsaturated thiol that plays a significant role in various fields, from organic synthesis to the study of natural products. Its chemical behavior is characterized by the interplay between the nucleophilic thiol group and the reactive alkene moiety, allowing it to participate in a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties of 2-Butene-1-thiol, its reactivity, relevant experimental protocols, and its biological significance, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of 2-Butene-1-thiol are summarized in the tables below, offering a clear comparison of its key quantitative data.
Table 1: Physical and Chemical Identifiers
| Property | Value |
| Molecular Formula | C4H8S[2][3] |
| Molecular Weight | 88.17 g/mol [2][3][4] |
| CAS Number | 5954-72-3 (for the mixture of isomers), 58688-79-2 (for the (E)-isomer)[2][3][4] |
| Canonical SMILES | CC=CCS[2] |
| Isomeric SMILES | C/C=C/CS ((E)-isomer)[2] |
| InChI Key | PSKWBKFCLVNPMT-NSCUHMNNSA-N[1] |
Table 2: Physical Properties
| Property | Value |
| Boiling Point | 99.1 - 102.5 °C (at 762 mmHg)[2] |
| Exact Mass | 88.03467143 Da[2][4] |
| Heavy Atom Count | 5[2] |
| Complexity | 30.6[2][4] |
Table 3: Computed Chemical Properties
| Property | Value |
| XLogP3 | 1.4[2][4] |
| Hydrogen Bond Donor Count | 1[2][4] |
| Hydrogen Bond Acceptor Count | 1[2][4] |
| Rotatable Bond Count | 1[2][4] |
| Topological Polar Surface Area (PSA) | 38.8 Ų[2] |
Reactivity and Reaction Mechanisms
The dual functionality of 2-butene-1-thiol, arising from its thiol and alkene groups, dictates its chemical reactivity.[1] This allows it to undergo reactions characteristic of both functional groups, making it a versatile reagent in organic synthesis.
Thiol-Ene "Click" Reaction
A key reaction involving 2-butene-1-thiol is the thiol-ene reaction, a type of "click" chemistry.[1][5] This reaction proceeds via a radical-mediated mechanism, where a thiyl radical adds across the carbon-carbon double bond of an alkene in an anti-Markovnikov fashion.[5] The process is highly efficient, stereoselective, and tolerant of various functional groups, making it valuable for peptide modification and polymer synthesis.[5][6]
Caption: Radical-mediated Thiol-Ene reaction mechanism.
Atmospheric Oxidation
In the atmosphere, 2-butene-1-thiol is primarily degraded through reactions with hydroxyl radicals (•OH).[1] This oxidation can proceed through two main pathways: hydrogen abstraction from the thiol group or electrophilic addition of the •OH radical to the carbon-carbon double bond.[1] These reactions are crucial in understanding the atmospheric fate of volatile sulfur compounds.
Caption: Atmospheric degradation pathways of 2-Butene-1-thiol.
Experimental Protocols
Stereoselective Synthesis of (E)-2-Butene-1-thiol
A common method for the stereoselective synthesis of the trans (E) isomer of 2-butene-1-thiol involves the use of a butenyl halide precursor.[1]
Methodology:
-
Reaction: Trans-crotyl chloride or bromide is reacted with thiourea in a suitable solvent, such as ethanol.[1]
-
Intermediate Formation: This reaction proceeds through an isothiuronium salt intermediate.[1]
-
Hydrolysis: The isothiuronium salt is then hydrolyzed with a base (e.g., sodium hydroxide) to yield the final product, trans-2-butene-1-thiol.[1]
Caption: Synthesis of (E)-2-Butene-1-thiol.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 2-butene-1-thiol, especially in complex mixtures like natural products or environmental samples.
Methodology:
-
Injection: The sample is injected into the gas chromatograph, where it is vaporized.
-
Separation: The volatile components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection: As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.[1]
Biological and Ecological Roles
2-Butene-1-thiol is a naturally occurring compound, most notably found as a major component of the defensive spray of skunks (specifically, Mephitis mephitis).[1] Its potent and unpleasant odor serves as a highly effective defense mechanism. The presence of this and other thiols in skunk spray is responsible for its notorious and lingering scent.[1]
Safety and Handling
Like many thiols, 2-butene-1-thiol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[7][8][9][10] It can cause skin and eye irritation.[8][9][10] Personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[7][9][10] For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. 2-Butene-1-thiol | 5954-72-3 | Benchchem [benchchem.com]
- 2. 2-Butene-1-thiol|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (E)-2-Butene-1-thiol | C4H8S | CID 6433451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08621E [pubs.rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
